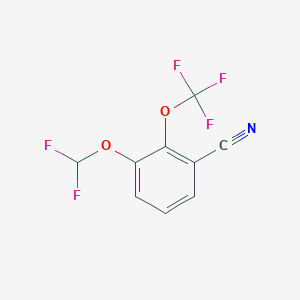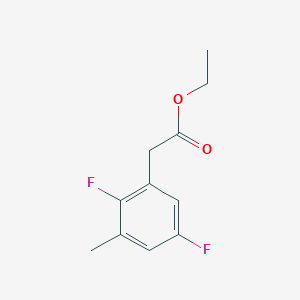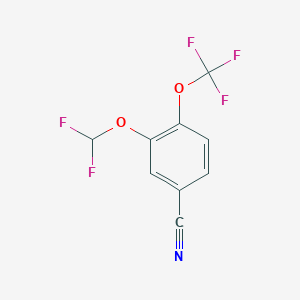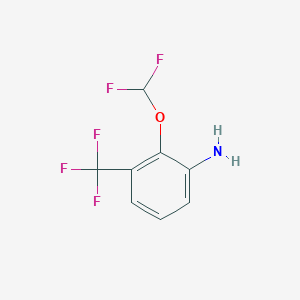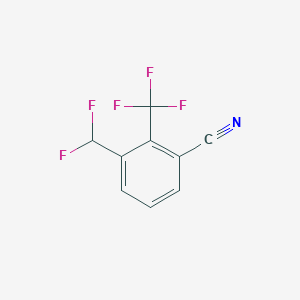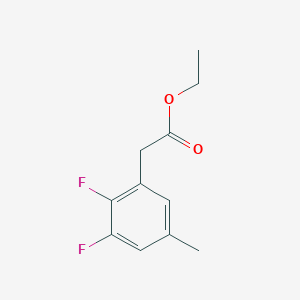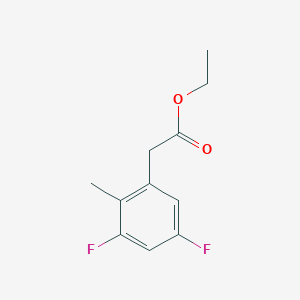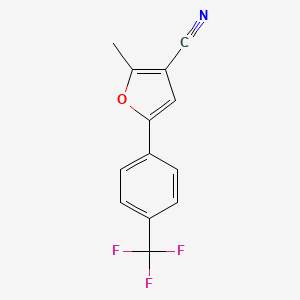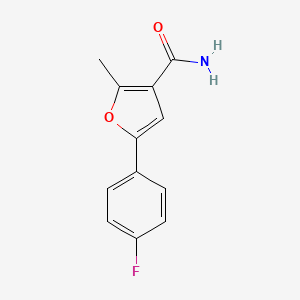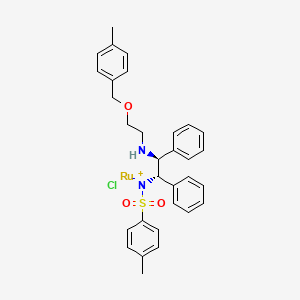
(S,S)-Ts-DENEB(regR)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S)-Ts-DENEB(regR) is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of the naturally occurring amino acid L-tryptophan, and is synthesized in a laboratory setting. It has been investigated for its potential applications in the fields of biochemistry and physiology, and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Dendritic Polymers in Regenerative Medicine
Dendrimers, including (S,S)-Ts-DENEB(regR), have shown significant promise in regenerative medicine. They serve as carriers for gene, nucleic acids, and bioactive molecules, influencing cellular functions in vitro and in vivo. These dendrimers are being explored for their applications in tissue engineering and the central nervous system, beyond their traditional use in drug delivery systems. Their potential in scaffolding, chemoattractants for tissue regeneration, and integration into implantable nanomaterial-based medical devices is noteworthy (Oliveira et al., 2010).
Advancements in Stem Cell Research
(S,S)-Ts-DENEB(regR) could be relevant in the context of stem cell research, which is a crucial aspect of regenerative medicine. Stem cells are explored for their potential in tissue and organ regeneration. Advancements in gene editing and tissue engineering are expected to enhance the ex vivo remodeling of stem cells for personalized medical applications. The role of dendritic polymers like (S,S)-Ts-DENEB(regR) in these advancements could be significant (Mahla, 2016).
Dendritic Polyglycerols in Nanomedicine
The use of dendritic polyglycerols, a category to which (S,S)-Ts-DENEB(regR) belongs, in nanomedicine, is a rapidly advancing field. These polymers are known for their biocompatibility and are being used in drug, dye, and gene delivery. Their application extends to regenerative medicine as non-fouling surfaces and matrix materials. This highlights the diverse potential of dendritic polymers in various biomedical applications (Calderón et al., 2010).
Regulatory Aspects in Regenerative Medicine
The regulatory landscape for products in regenerative medicine, including those involving (S,S)-Ts-DENEB(regR), is crucial. Understanding the FDA's classification and regulatory requirements for these products is essential for their clinical application and ensuring their safety and efficacy (Witten, Mcfarland, & Simek, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S,S)-Ts-DENEB(regR) involves the use of a chiral auxiliary to control the stereochemistry of the product. The synthesis will begin with the preparation of the chiral auxiliary, which will then be used to synthesize the desired compound through a series of reactions.", "Starting Materials": [ "L-alanine", "2,2,2-trifluoro-1-(9H-fluoren-9-yl)ethanol", "p-toluenesulfonic acid", "triethylamine", "diethyl ether", "sodium hydroxide", "acetic anhydride", "ethyl acetate", "sodium sulfate", "magnesium", "iodine", "tetrahydrofuran", "dimethylformamide", "ethylmagnesium bromide", "2,3-dibromopropene", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Preparation of chiral auxiliary: L-alanine is reacted with 2,2,2-trifluoro-1-(9H-fluoren-9-yl)ethanol in the presence of p-toluenesulfonic acid and triethylamine to form the chiral auxiliary.", "Protection of amine: The chiral auxiliary is then protected by reaction with acetic anhydride in the presence of triethylamine and diethyl ether.", "Preparation of Grignard reagent: Magnesium is reacted with 2,3-dibromopropene in tetrahydrofuran to form ethylmagnesium bromide.", "Addition of Grignard reagent: The Grignard reagent is added to the protected chiral auxiliary in the presence of dimethylformamide to form the desired intermediate.", "Reduction: The intermediate is then reduced with sodium borohydride in the presence of hydrochloric acid to form the alcohol.", "Deprotection: The chiral auxiliary is then deprotected by reaction with sodium hydroxide in the presence of water to form the final product, (S,S)-Ts-DENEB(regR)." ] } | |
| 1384974-37-1 | |
Molekularformel |
C31H33ClN2O3RuS |
Molekulargewicht |
650.2 g/mol |
IUPAC-Name |
chlororuthenium(1+);[(1S,2S)-2-[2-[(4-methylphenyl)methoxy]ethylamino]-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C31H33N2O3S.ClH.Ru/c1-24-13-17-26(18-14-24)23-36-22-21-32-30(27-9-5-3-6-10-27)31(28-11-7-4-8-12-28)33-37(34,35)29-19-15-25(2)16-20-29;;/h3-20,30-32H,21-23H2,1-2H3;1H;/q-1;;+2/p-1/t30-,31-;;/m0../s1 |
InChI-Schlüssel |
INKUCOHLIHBSDN-YBZGWEFGSA-M |
Isomerische SMILES |
CC1=CC=C(C=C1)COCCN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |
SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |
Kanonische SMILES |
CC1=CC=C(C=C1)COCCNC(C2=CC=CC=C2)C(C3=CC=CC=C3)[N-]S(=O)(=O)C4=CC=C(C=C4)C.Cl[Ru+] |
Piktogramme |
Health Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



